1,2-Dihydro Desoxymetasone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

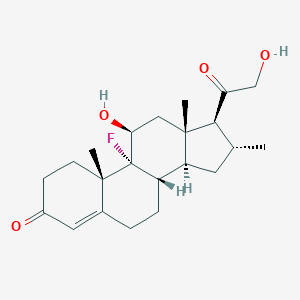

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h9,12,15-16,18-19,24,27H,4-8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROORMIERUNSSM-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628379 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,21-dihydroxy-16-methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-54-2 | |

| Record name | 9-Fluoro-11beta,21-dihydroxy-16alpha-methylpregna-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16alpha)-9-Fluoro-11,21-dihydroxy-16-methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-FLUORO-11.BETA.,21-DIHYDROXY-16.ALPHA.-METHYLPREGNA-4-ENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0Z30F0GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Research Chemical and Reference Standard

The primary role of 1,2-Dihydro Desoxymetasone in the scientific community is that of a research chemical, specifically as a reference standard and designated impurity of the active pharmaceutical ingredient (API) Desoximetasone (B1670307). synthinkchemicals.comsigmaaldrich.comaxios-research.com Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug products.

In pharmaceutical quality control, this compound is employed in analytical procedures to detect and quantify its presence as an impurity in batches of Desoximetasone. pharmaffiliates.com Its availability as a certified reference material is crucial for analytical method development, method validation, and routine quality control applications during the synthesis and formulation stages of the drug. axios-research.com For instance, the United States Pharmacopeia (USP) lists it as "Desoximetasone Related Compound A," for use in quality tests and assays as specified in the USP compendia for the Desoximetasone monograph. sigmaaldrich.com It is also identified as a metabolite of Desoximetasone. lgcstandards.comlgcstandards.com

Table 2: Research Applications of this compound

| Application Area | Specific Use | Source(s) |

|---|---|---|

| Pharmaceutical Analysis | Impurity reference standard for Desoximetasone API. | synthinkchemicals.compharmaffiliates.comaxios-research.com |

| Quality Control (QC) | Used in QC applications during drug synthesis and formulation. | axios-research.com |

| Method Development | Employed in analytical method development and validation (AMV). | axios-research.com |

| Compendial Testing | Listed as a USP Reference Standard for specified quality tests and assays. | sigmaaldrich.com |

| Metabolism Studies | Identified as a metabolite of Desoximetasone. | lgcstandards.comlgcstandards.com |

Contextual Relationship with Desoximetasone and Dexamethasone Analogues

Convergent Synthesis Approaches

Prednisolone as a Primary Synthetic Precursor

While this compound and Prednisolone both belong to the corticosteroid family, sharing a foundational steroid structure, a direct, published synthetic route commencing from Prednisolone to produce this compound is not prominently documented in scientific literature. nih.govnih.gov The synthesis of complex corticosteroids often involves numerous steps from more fundamental precursors. For instance, an efficient synthesis of Prednisolone itself has been demonstrated starting from 9α-hydroxy androst-4-ene-3,17-dione. vjs.ac.vn This multi-step process underscores the intricate nature of steroid synthesis, where key intermediates are transformed through a series of carefully controlled reactions to build the final, complex molecule. vjs.ac.vn Chemical modifications on Prednisolone are well-documented, such as the cleavage of its side chain to form 11-β-hydroxy-1,4-androstadiene-3,17-dione, a precursor for other steroids. ias.ac.in

Catalytic Hydrogenation and Reduction Strategies

The defining structural feature of this compound is the saturation of the C1-C2 double bond in the A-ring of its parent compound, Desoximetasone. This transformation is archetypally achieved through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across a double bond in the presence of a metal catalyst. britannica.com

A highly analogous and well-documented synthesis is that of 1,2-Dihydro Dexamethasone from Dexamethasone. In this process, Dexamethasone is suspended in a solvent mixture of ethanol (B145695) and ethyl acetate (B1210297), followed by the addition of tris(triphenylphosphine)rhodium(I)chloride, commonly known as Wilkinson's catalyst. chemicalbook.com The mixture is then stirred under a hydrogen atmosphere at room temperature to effect the reduction of the C1-C2 double bond. chemicalbook.com Other common heterogeneous catalysts for such transformations include palladium on charcoal (Pd/C), which is also used for the hydrogenation of steroid skeletons. google.com

Table 1: Example of Catalytic Hydrogenation Conditions for a Related Steroid

| Precursor | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| Dexamethasone | Wilkinson's Catalyst | Ethanol/Ethyl Acetate | H₂ (1 atm), Room Temp. | 1,2-Dihydro Dexamethasone |

Data sourced from a documented synthesis of 1,2-Dihydro Dexamethasone, which serves as a model for the synthesis of this compound. chemicalbook.com

Stereoselective Synthesis Considerations

The stereochemical outcome of the hydrogenation of the Δ¹-double bond is a critical aspect of the synthesis. Catalytic hydrogenation typically proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond as the molecule adsorbs onto the catalyst surface. youtube.com The stereochemistry of the final product is therefore dependent on which face of the steroid's A-ring complexes with the catalyst.

For the Δ¹,⁴-diene system in Desoximetasone, the hydrogenation at the C1-C2 position will generate new stereocenters. The approach of the steroid to the catalyst surface is generally directed by the existing stereochemistry of the molecule, often leading to the formation of one diastereomer in preference to the other. The resulting stereochemistry at C1 and C2 would be either α or β, depending on the facial selectivity of the hydrogenation. google.comscripps.edu Precise control and characterization are essential to ensure the synthesis of the desired stereoisomer. google.com

Derivatization and Oxidative Chemistry

The functional groups present on the this compound scaffold—namely the hydroxyl groups at C11 and C21, and the ketones at C3 and C20—provide reactive sites for further chemical transformations. synthinkchemicals.com These modifications are used to create novel analogues with potentially different properties.

Chemical Transformations to Novel Analogues

Novel analogues of this compound can be generated through various chemical transformations. The study of related compounds and impurities provides insight into potential derivatives. For example, compounds such as Beta Methyl 1,2-Dihydro Desoximetasone and Desoximetasone 21-Glucuronide have been identified, representing modifications at the steroid core and the C21 hydroxyl group, respectively. pharmaffiliates.com

General strategies for creating steroid analogues include the introduction of new functional groups or the construction of heterocyclic rings fused to the steroid framework. researchgate.netrsc.org These modifications can significantly alter the biological and physical properties of the parent molecule.

Table 2: Examples of Identified Analogues Related to Desoximetasone

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Type of Modification |

|---|---|---|---|

| This compound | C₂₂H₃₁FO₄ | 378.48 | Reduction of C1-C2 double bond |

| Beta Methyl 1,2-Dihydro Desoximetasone | C₂₂H₃₀O₅ | 374.47 | Methylation and oxidation state change |

| Desoximetasone 21-Glucuronide | C₂₈H₃₇FO₁₀ | 552.59 | Conjugation at C21-hydroxyl |

| 21-O-(1-Ethoxy)ethyl Desoxymetasone | C₂₆H₃₇FO₅ | 448.57 | Ether formation at C21-hydroxyl |

Data sourced from a list of Desoximetasone impurities and related compounds. pharmaffiliates.com

Functional Group Interconversions and Modifications

The existing functional groups on this compound are amenable to a variety of interconversions. The hydroxyl groups, particularly the primary C21-hydroxyl, can undergo esterification to form ester derivatives. acs.org For instance, syntheses of corticosteroid 17α-esters have been extensively studied to modify the properties of the parent drug. acs.org Similarly, acylation is a key strategy for enhancing the biological activity of steroid drugs. rsc.org

The ketone groups at C3 and C20 can be subjected to reduction to form the corresponding hydroxyl groups, or can react with various nucleophiles. Conversely, the secondary hydroxyl group at C11 can be oxidized to a ketone. For example, mild oxidation of the C21-hydroxyl group in Prednisolone using cupric acetate can yield a corresponding aldehyde, which can be further transformed into a methyl ester. nih.gov These established reactions in steroid chemistry illustrate the potential pathways for modifying the this compound molecule to create a library of derivatives.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,2-Dihydro Dexamethasone |

| 11-β-hydroxy-1,4-androstadiene-3,17-dione |

| 9α-hydroxy androst-4-ene-3,17-dione |

| Beta Methyl 1,2-Dihydro Desoximetasone |

| Desoximetasone |

| Desoximetasone 21-Glucuronide |

| Dexamethasone |

| Hydrocortisone |

| Prednisolone |

| Prednisolone-6-carboxylate ester |

Impurity Formation Mechanisms in Steroid Synthesis

The synthesis of complex molecules like corticosteroids is often accompanied by the formation of impurities. ijdvl.com These can arise from various side reactions, incomplete reactions, or the degradation of the target molecule under the reaction or purification conditions. In the context of Desoximetasone and its derivatives, several impurity formation mechanisms are recognized.

One of the primary impurities associated with Desoximetasone is its 1,2-dihydro derivative, this compound itself, which can be formed through unintended reduction during the manufacturing process. synthinkchemicals.comsimsonpharmauat.comclearsynth.com

Other common degradation pathways for corticosteroids include oxidation, hydrolysis, and rearrangement reactions. For instance, the dihydroxyacetone side chain at C-17 is susceptible to oxidation, which can lead to the formation of carboxylic acid impurities.

Table 2: Common Impurities of Desoximetasone

| Impurity Name | CAS Number | Molecular Formula | Note |

| This compound | 432-54-2 | C₂₂H₃₁FO₄ | A reduction product. synthinkchemicals.comsimsonpharmauat.comclearsynth.com |

| Desoximetasone 21-Acetate | 1597-78-0 | C₂₄H₃₁FO₅ | An esterified derivative. simsonpharmauat.com |

| 21-Dehydroxy Desoxymetasone | 184899-80-7 | C₂₂H₂₉FO₃ | Loss of the C-21 hydroxyl group. simsonpharmauat.com |

The formation of these impurities is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. Rigorous control of reaction conditions and purification processes is therefore essential to ensure the purity of the final active pharmaceutical ingredient.

Metabolic Fate and Biotransformation Research

Enzymatic Hydroxylation and Oxidation Processes

Phase I metabolism for steroidal compounds predominantly involves oxidative reactions, such as hydroxylation, which introduce or unmask polar functional groups. nih.govgithub.io These reactions are primarily catalyzed by monooxygenases, particularly the Cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These enzymes are abundant in the liver and other tissues, including the skin, and are responsible for the metabolism of a vast number of xenobiotics. github.ionih.gov

Oxidation increases the hydrophilicity of the steroid molecule, preparing it for either direct excretion or subsequent Phase II conjugation reactions. drugs.com The specific positions on the steroid nucleus that undergo hydroxylation are determined by the substrate's structure and the specific CYP isozyme involved. researchgate.net

Research has identified Cytochrome P450 3A4 (CYP3A4) as a key enzyme in the metabolism of many corticosteroids. nih.govnih.gov Desoximetasone (B1670307), the precursor to 1,2-Dihydro Desoxymetasone, is a known substrate for CYP3A4. nih.govmdpi.com This is significant because CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in humans, responsible for the biotransformation of approximately 50% of clinically used drugs. nih.gov

Studies on structurally similar glucocorticoids, such as Dexamethasone (B1670325), provide a model for the metabolic pathways that Desoximetasone and its metabolites likely undergo. In vitro investigations using human liver microsomes have shown that CYP3A4 is responsible for the formation of 6-hydroxylated products of Dexamethasone. researchgate.netnih.govnih.gov It is plausible that this compound is also a substrate for CYP3A4, likely undergoing hydroxylation at various positions on the steroid core. Furthermore, human keratinocytes in the skin express various CYP enzymes, including CYP3A4, which can contribute to the local metabolism of topically applied corticosteroids. nih.govmdpi.com

The activity of CYP3A4 can be significantly altered by other substances, a phenomenon known as enzyme induction or inhibition. nih.gov Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs), where the metabolism of a drug is slowed, leading to increased plasma concentrations. labcorp.com Conversely, induction involves an increased synthesis of CYP enzymes, which can accelerate drug metabolism. researchgate.net

The role of CYP3A4 in Desoximetasone metabolism is highlighted by studies where its inhibition enhances the parent drug's therapeutic effect. nih.govresearchgate.net Research has shown that a formulation containing a CYP3A4 enzyme inhibitor improved the efficacy of Desoximetasone in a psoriasis model, suggesting that blocking its metabolic breakdown in the skin can prolong its activity. mdpi.comresearchgate.net

Dexamethasone, a related steroid, is a well-known inducer of CYP3A4 expression. nih.gov This induction can increase the clearance of other drugs metabolized by the same enzyme. Given the structural similarities, it is possible that Desoximetasone or its metabolites could also influence CYP3A4 activity. The potential for a compound to act as an inhibitor or inducer of key metabolic enzymes is a critical area of investigation in drug development. labcorp.comcriver.com

| Classification | Examples of CYP3A4 Modulators |

| Strong Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin |

| Moderate Inhibitors | Fluconazole, Erythromycin, Verapamil, Grapefruit Juice |

| Strong Inducers | Rifampin (Rifampicin), Carbamazepine, Phenytoin, St. John's Wort |

| Moderate Inducers | Efavirenz, Bosentan |

This table provides examples of well-characterized inhibitors and inducers of the CYP3A4 enzyme. fda.gov

In Vitro Metabolism and Identification of Metabolites

In vitro systems, particularly human liver microsomes, are standard tools for studying the metabolic pathways of drugs and identifying their metabolites. nih.gov These preparations contain a high concentration of Phase I enzymes, including the Cytochrome P450 system.

While specific studies detailing the full range of metabolites for this compound are not extensively documented, the metabolism of its parent compound and other corticosteroids has been characterized. For Desoximetasone, pharmacokinetic studies have confirmed that after absorption, it is metabolized primarily in the liver, with metabolites excreted via the kidneys and, to a lesser extent, in bile. drugs.comdrugs.com Studies with similarly structured steroids indicate that a predominant metabolic reaction is conjugation to form glucuronide and sulfate (B86663) esters. drugs.com

In vitro studies on Dexamethasone using human liver microsomes have successfully identified several oxidative metabolites, providing a template for what might be expected for similar steroids.

| Parent Compound | Metabolite Identified In Vitro | Key Enzyme |

| Dexamethasone | 6β-hydroxydexamethasone | CYP3A4 |

| Dexamethasone | 6α-hydroxydexamethasone | CYP3A4 |

| Dexamethasone | 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A) (Side-chain cleavage product) | - |

| Dexamethasone | 6-hydroxy-9α-F-A | CYP3A4 |

This table details the primary metabolites of Dexamethasone identified in human liver microsomal incubations. nih.gov

These findings show that hydroxylation and side-chain cleavage are key Phase I pathways. It is highly probable that this compound undergoes similar biotransformations, including hydroxylation at various positions, catalyzed by CYP3A4.

Species-Specific Metabolic Differences in Steroidal Compounds

Significant qualitative and quantitative differences in drug metabolism can exist between different species. These variations are critical to consider when extrapolating preclinical data from animal models to humans.

Research on the in vitro metabolism of Dexamethasone across various mammalian species has highlighted these differences. nih.gov A comparative study using liver fractions from humans, hamsters, guinea pigs, rabbits, and rats revealed distinct metabolite profiles. For instance, while 6-hydroxylation is a major pathway in humans, its rate and stereoselectivity vary among species. nih.gov

| Species | Key Findings in Dexamethasone In Vitro Metabolism |

| Human | Extensive metabolism to 6-hydroxy and side-chain cleaved metabolites. |

| Hamster | Highest rate of 6-hydroxylation among species tested. |

| Rat (Male) | Metabolite profile was the closest to that observed in humans. Formation of 6-hydroxylated metabolites was sex-specific (male >> female). |

| Rat (Female) | Significantly lower 6-hydroxylation compared to males. |

This table summarizes species-specific differences observed in the in vitro metabolism of Dexamethasone. nih.gov

These findings underscore that no single animal model perfectly replicates human metabolism for corticosteroids. The male rat was identified as having the most similar metabolite profile to humans for Dexamethasone, while the hamster may be a suitable model for specifically studying CYP3A-mediated 6-hydroxylation due to its high activity. nih.gov For Desoximetasone, pharmacokinetic studies in rats and minipigs have also been conducted, showing different plasma half-lives, which may be attributed in part to metabolic differences. fda.gov Such species-specific variations in enzyme activity and metabolic pathways are a fundamental consideration in metabolic research.

Structure Activity Relationship Sar and Advanced Computational Studies

Elucidating SAR through Structural Modifications

The potency and selectivity of corticosteroids can be significantly altered by making specific modifications to the steroid nucleus. Key structural features essential for glucocorticoid activity include a 3-keto group and a 4,5-double bond in the A-ring. researchgate.net The saturation of the 1,2-double bond in 1,2-Dihydro Desoxymetasone, in contrast to its parent compound Desoximetasone (B1670307), is known to selectively influence glucocorticoid activity. researchgate.net Further modifications, such as the introduction of fluorine atoms and other substituents, have profound effects on the molecule's biological profile.

Fluorination is a common strategy employed to enhance the potency of corticosteroids. uaeu.ac.ae The introduction of a fluorine atom at specific positions on the steroid backbone can dramatically increase both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This enhancement is attributed to the electron-withdrawing effect of fluorine, which can influence the acidity of nearby hydroxyl groups and alter the electronic environment of the steroid nucleus. uomustansiriyah.edu.iq

The position of fluorination is critical to its effect on potency. hmpgloballearningnetwork.com For instance, fluorination at the 9α-position significantly boosts both anti-inflammatory (glucocorticoid) and salt-retaining (mineralocorticoid) activities. uomustansiriyah.edu.iq In contrast, 6α-fluorination tends to have a lesser impact on salt retention. uomustansiriyah.edu.iq The stereoselectivity of the fluorination reaction is also crucial, as different isomers can exhibit vastly different pharmacological activities. nih.govnih.gov

| Position of Fluorination | Impact on Glucocorticoid (Anti-inflammatory) Potency | Impact on Mineralocorticoid (Salt-retaining) Potency | Reference |

|---|---|---|---|

| 9α | Significantly Enhanced | Significantly Enhanced | uomustansiriyah.edu.iq |

| 6α | Enhanced | Less pronounced enhancement compared to 9α-fluoro | uomustansiriyah.edu.iq |

| C-21 | Increased Potency | Variable | hmpgloballearningnetwork.com |

Beyond fluorination, the addition of other substituents and the modification of existing functional groups play a crucial role in determining the biological activity of corticosteroids through steric and electronic effects. nih.govrsc.org

Steric Effects: The size and shape of substituents can influence how the molecule fits into its biological target, the glucocorticoid receptor (GR). researchgate.net For example, esterification at the C-17 and C-21 hydroxyl positions can significantly impact potency. The structure of the side chain used in esterification can alter the lipophilicity and binding affinity of the compound. hmpgloballearningnetwork.com As a general rule, as long as the substituents at the C-17 position are not excessively large, an increase in molecular volume often correlates with an increased glucocorticoid receptor binding affinity (GRBA). researchgate.net

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electrons, can alter the charge distribution across the steroid molecule. nih.gov This, in turn, affects the strength of interactions with the receptor. For instance, the electron-withdrawing nature of the 9α-fluorine atom is thought to enhance the activity of the nearby 11β-hydroxyl group, which is crucial for receptor binding and efficacy. uomustansiriyah.edu.iq The 3-oxo,4,5-ene structure is also vital for binding. nih.gov

The binding of a corticosteroid to the GR induces a specific conformational change in the receptor itself, which is necessary for initiating the downstream signaling cascade that leads to the anti-inflammatory response. nih.gov Structural features that are essential for maintaining the active conformation include:

An 11β-hydroxyl group. nih.gov

An unblocked 21-hydroxyl group. nih.gov

A 17α-hydroxyl group, which is absent in this compound, distinguishing its binding characteristics from corticosteroids like hydrocortisone. nih.govnih.gov

These interactions ensure a precise fit within the receptor's binding pocket, maximizing the biological response. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. springernature.comnih.gov These models are invaluable tools in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.gov

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. protoqsar.comwiley.com For corticosteroids, a wide range of descriptors can be calculated to build robust predictive models. nih.gov

These descriptors fall into several categories:

Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule, such as atom counts, ring counts, and molecular connectivity indices. hufocw.org

Geometrical Descriptors: These 3D descriptors relate to the three-dimensional shape of the molecule, including molecular surface area, volume, and shadow areas. hufocw.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.comhufocw.org

Hybrid Descriptors: These combine electronic and geometric properties, such as charged partial surface area descriptors, which are important for understanding polar interactions. hufocw.org

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological | Molecular Weight, Atom Counts, Connectivity Indices | 2D structural information and bonding patterns hufocw.org |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Areas | 3D shape and size of the molecule hufocw.org |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity protoqsar.comhufocw.org |

| Hybrid | Charged Partial Surface Area (CPSA) | Propensity for polar interactions hufocw.org |

Once molecular descriptors are calculated, various statistical and machine learning techniques can be used to build the QSAR model. optibrium.com These methods aim to identify the descriptors that are most correlated with biological activity and create a predictive equation. nih.govmdpi.com

Machine Learning: A variety of machine learning algorithms are employed in QSAR modeling. lshtm.ac.uk These include methods like Random Forest, Support Vector Machines (SVMs), and Gradient Boosting. researchgate.netresearchgate.net These techniques are capable of handling large datasets and complex, non-linear relationships between structure and activity. schrodinger.com

Neural Networks: Artificial Neural Networks (ANNs), and more recently, Deep Neural Networks (DNNs), have shown great promise in QSAR studies. springernature.comnih.govresearchgate.net These models, inspired by the structure of the human brain, can learn highly complex patterns in the data. arxiv.org Multi-task neural networks can even be trained to predict multiple activities simultaneously, which can lead to more robust and generalizable models. arxiv.org The use of ANNs in QSAR allows for the development of highly accurate predictive models, which can accelerate the drug discovery process. researchgate.net

Validation and Applicability Domain of QSAR Models

The predictive power and reliability of Quantitative Structure-Activity Relationship (QSAR) models are critically dependent on rigorous validation and a well-defined applicability domain (AD). For a compound like this compound, a corticosteroid analog, any developed QSAR model aiming to predict its anti-inflammatory activity or other biological properties must undergo these essential evaluation steps.

Validation of a QSAR model is a process to assess the reliability and relevance of the model for a specific purpose. nih.gov It ensures that the developed model is not a result of chance correlation and possesses true predictive power for new, untested compounds. acs.org Validation is typically categorized into internal and external validation.

Internal validation techniques, such as cross-validation (e.g., leave-one-out or leave-n-out), assess the robustness and stability of the model using the training dataset itself. nih.gov These methods help in evaluating the model's performance by repeatedly splitting the training data into subsets for model development and internal testing.

External validation , on the other hand, is considered a more stringent and true measure of a model's predictive capability. rsc.org It involves challenging the model with a set of compounds (test set) that were not used during the model development phase. plos.org A high correlation between the predicted and experimental activities for the test set compounds indicates a reliable and predictive QSAR model.

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. criver.com Predictions for compounds that fall outside this domain are considered extrapolations and may be unreliable. nih.gov The AD is determined by the structural and physicochemical characteristics of the compounds in the training set. Various methods are employed to define the AD, including ranges of molecular descriptors, leverage values, and distance-based approaches. um.ac.ir The Williams plot, which graphs standardized residuals versus leverage values, is a common graphical tool to visualize the AD and identify outliers. benthamdirect.com

For a QSAR model to be considered valid and useful for predicting the properties of this compound and its analogs, it must demonstrate satisfactory performance in both internal and external validation tests and have a clearly defined applicability domain that includes the steroid scaffold.

| Validation Type | Method | Purpose |

| Internal Validation | Cross-validation (Leave-one-out, Leave-n-out) | To assess the robustness and stability of the model using the training data. |

| Internal Validation | Y-randomization | To ensure the model is not a result of chance correlation. |

| External Validation | Prediction for a test set | To evaluate the true predictive power of the model on new, unseen data. |

| Applicability Domain | Descriptor ranges, Leverage approach (Williams plot), Distance-based methods | To define the chemical space where the model's predictions are reliable. |

In Silico Drug Design and Molecular Dynamics

In silico methods, including drug design and molecular dynamics, have become indispensable tools in modern drug discovery and development. For a compound like this compound, these computational approaches can provide profound insights into its mechanism of action, binding characteristics, and conformational stability, thereby guiding the design of more potent and selective steroid analogues.

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound to its primary target, the glucocorticoid receptor (GR). patsnap.com The glucocorticoid receptor is a member of the nuclear receptor superfamily that regulates gene transcription upon binding to a glucocorticoid. nih.gov Docking simulations help in understanding the key molecular interactions that govern the binding of this compound to the GR's ligand-binding domain (LBD). drugbank.com

The binding affinity of this compound to the glucocorticoid receptor can be quantitatively estimated using scoring functions within docking programs. These scores are typically expressed in terms of binding energy (e.g., kcal/mol), where a lower value indicates a more favorable interaction. For corticosteroids, high binding affinity for the GR is a crucial determinant of their anti-inflammatory potency. nih.gov

The interaction modes of this compound within the GR's binding pocket can be visualized and analyzed to identify key amino acid residues involved in the binding. These interactions often include:

Hydrogen bonds: Crucial for the specific recognition and anchoring of the steroid within the binding pocket.

Hydrophobic interactions: The steroid scaffold typically forms extensive hydrophobic contacts with nonpolar residues in the LBD.

By analogy with other potent glucocorticoids like dexamethasone (B1670325), this compound is expected to form a stable complex with the GR, characterized by a network of favorable interactions that stabilize the active conformation of the receptor. nih.govnih.gov

| Interaction Type | Potential Interacting Residues in GR | Significance |

| Hydrogen Bonds | Gln, Arg, Asn, Thr | Specificity and anchoring |

| Hydrophobic Interactions | Leu, Met, Trp, Phe | Stabilization of the steroid core |

| Van der Waals Forces | Multiple residues | Overall complex stability |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not available from static docking poses. rowan.edu For the this compound-GR complex, MD simulations can be employed to assess the conformational stability of the complex and to observe the dynamic behavior of both the ligand and the protein. nih.gov

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicate the stability of the system. um.ac.ir A stable RMSD trajectory suggests that the complex has reached equilibrium and that the binding mode is stable. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies, providing a more accurate estimation of binding affinity. helsinki.fi

Virtual Screening and Drug Repurposing Approaches for Steroid Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. plos.org In the context of steroid analogues, virtual screening can be employed to discover novel compounds with potential glucocorticoid activity. Both ligand-based and structure-based virtual screening approaches can be utilized. Ligand-based methods use the known structure of active compounds like desoximetasone as a template, while structure-based methods rely on the three-dimensional structure of the glucocorticoid receptor. nih.gov

Drug repurposing, or finding new uses for existing drugs, is another powerful strategy in drug discovery. criver.comnih.gov Computational approaches can facilitate the repurposing of existing steroidal drugs or other compounds for new therapeutic indications by screening them against different biological targets. benthamdirect.com For instance, a library of known steroids could be virtually screened against other nuclear receptors or enzymes to identify potential new activities. This approach offers the advantages of reduced development time and costs, as the safety profiles of existing drugs are often well-established. criver.com

Advanced Analytical Methodologies for 1,2 Dihydro Desoxymetasone Research

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography, coupled with mass spectrometry, provides the sensitivity and specificity required for the detailed analysis of 1,2-Dihydro Desoxymetasone, often in the presence of its parent compound and other related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of corticosteroids like this compound. researchgate.net Its high sensitivity and selectivity allow for the detection and quantification of trace-level impurities and metabolites in complex matrices. nih.govmdpi.comamericanpharmaceuticalreview.commdpi.com

Research on Desoximetasone (B1670307) and its related compounds often employs reverse-phase HPLC for separation. tandfonline.comtandfonline.comresearchgate.net A typical LC-MS/MS method for this compound would likely utilize a C18 column with a gradient elution combining a buffered aqueous mobile phase (e.g., with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netfda.gov Mass spectrometric detection, often using an electrospray ionization (ESI) source in positive ion mode, provides high specificity. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, unambiguous identification and quantification can be achieved. For this compound (Molecular Formula: C₂₂H₃₁FO₄, MW: 378.5), the protonated molecule [M+H]⁺ at m/z 379.2 would be selected as the precursor ion, and characteristic fragment ions would be monitored for confirmation.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 75 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Gradient | Linear gradient from 50% B to 90% B |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | 379.2 [M+H]⁺ |

| Product Ions (m/z) | Dependent on fragmentation pattern |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for steroid profiling, though it requires chemical modification for non-volatile and thermally labile compounds like corticosteroids. nih.govnih.gov For this compound, derivatization is a mandatory step to increase its volatility and thermal stability. nih.govacs.org

The most common derivatization strategy involves silylation, which targets the hydroxyl groups. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govacs.orgmdpi.com This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. restek.com The analysis is typically performed on a capillary column with a non-polar stationary phase. The mass spectrometer, usually operating in electron ionization (EI) mode, provides a characteristic fragmentation pattern that serves as a molecular fingerprint for identification.

Table 2: Typical GC-MS Derivatization and Analysis Conditions for Corticosteroids

| Step | Condition/Reagent | Purpose |

| Derivatization | ||

| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Forms volatile TMS-ethers from hydroxyl groups. |

| Catalyst | Ammonium Iodide (NH₄I) / Dithiothreitol (DTT) | Enhances the silylation of hindered hydroxyls. |

| Reaction | 60-80°C for 30-60 minutes | Ensures complete derivatization. |

| GC-MS Analysis | ||

| Column | Capillary column (e.g., HP-5MS, 30m x 0.25mm) | Separates derivatized steroids. |

| Carrier Gas | Helium | |

| Temperature Program | Ramped from ~180°C to 300°C | Elutes steroids based on volatility. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Generates reproducible fragmentation patterns. |

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.govclemson.edu This makes it particularly valuable for differentiating steroid isomers, including epimers and structural isomers, which can be indistinguishable by mass spectrometry alone. bohrium.com

For this compound, IM-MS could be used to distinguish it from other isomers with the same mass-to-charge ratio. The technique measures the ion's collision cross-section (CCS), a value that reflects its three-dimensional structure. Different isomers often exhibit distinct CCS values, allowing for their separation and identification. fit.edu Furthermore, derivatization can be employed to enhance the separation of steroid isomers in IM-MS. By altering the structure and size of the isomers differently, derivatization can amplify the differences in their CCS values, leading to improved resolution. acs.org

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are essential for the definitive identification and structural elucidation of this compound, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules, including complex steroids like this compound. nih.govcleanchemlab.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is required for unambiguous assignment of all proton and carbon signals and to establish the relative stereochemistry. uzh.ch

The stereochemistry of the steroid nucleus, with its multiple chiral centers, is critical to its function. slideshare.netiupac.org NMR techniques like the Nuclear Overhauser Effect (NOESY) are invaluable for determining the spatial proximity of protons, which helps to define the relative configuration of substituents and the fusion of the steroid rings. rsc.org For this compound, NOESY experiments would be crucial to confirm the α-configuration of the methyl group at C-16 and the β-configuration of the hydroxyl group at C-11.

Table 3: Expected ¹H NMR Chemical Shift Regions for Key Protons in this compound

| Proton | Expected Chemical Shift (δ, ppm) | Rationale |

| Olefinic (C1-H, C2-H) | Not Present | Dihydrogenation of the C1-C2 double bond |

| Olefinic (C4-H) | ~5.8 | Proton on a double bond adjacent to a carbonyl |

| C11-H (axial) | ~4.2 | Proton attached to carbon bearing a hydroxyl group |

| C21-H₂ | ~4.1-4.3 | Methylene protons adjacent to a hydroxyl group |

| Angular Methyl (C18-H₃) | ~0.9 | Methyl group on the steroid backbone |

| Angular Methyl (C19-H₃) | ~1.2 | Methyl group on the steroid backbone |

| C16-Methyl (α) | ~0.9-1.0 | Methyl group at the C16 position |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.orgpressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. These include a strong, broad absorption for the O-H stretching of the hydroxyl groups, strong absorptions for the C=O stretching of the ketone groups, and bands corresponding to C-H, C-O, and C-F bonds. nih.govmdpi.comnih.gov The region from 1450 to 600 cm⁻¹, known as the fingerprint region, provides a unique pattern that can be used for identification by comparison with a reference spectrum. libretexts.org

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200-3600 | Strong, Broad |

| C-H (sp³ and sp²) | 2850-3100 | Medium-Strong |

| C=O (ketone, C20) | ~1710 | Strong |

| C=O (conjugated ketone, C3) | ~1665 | Strong |

| C=C (conjugated) | ~1620 | Medium |

| C-F | 1000-1400 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. This compound contains an α,β-unsaturated ketone system in the A-ring (a 4-en-3-one moiety). This chromophore is expected to exhibit a strong π→π* transition at a specific wavelength (λmax). researchgate.netresearchgate.net The position of this absorption maximum is characteristic of the conjugated ene-one system and can be used for quantitative analysis and to confirm the integrity of this part of the molecule. nih.gov A weaker n→π* transition at a longer wavelength may also be observed. masterorganicchemistry.com

Impurity Profiling and Quality Control Research

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For corticosteroids like this compound, which is a known impurity and metabolite of Desoximetasone, rigorous quality control is essential. synthinkchemicals.compharmaffiliates.compharmaffiliates.comvenkatasailifesciences.com This involves the development of precise analytical methods to identify and quantify impurities, ensuring that they remain below established safety thresholds.

The foundation of accurate impurity profiling and quality control is the availability of high-quality reference standards. purisys.comsynzeal.combebpa.org A reference standard is a highly purified compound that is used as a benchmark for analytical tests.

Reference Standards: this compound is available as a reference standard from various chemical suppliers. venkatasailifesciences.comsynthinkchemicals.comscbt.com These standards are essential for the quality control (QC) and quality assurance (QA) during the commercial production of Desoximetasone and its formulations. synthinkchemicals.com The availability of well-characterized reference standards, complete with a Certificate of Analysis (CoA) and comprehensive data (such as ¹H-NMR, Mass Spectrometry, and HPLC), is crucial for several key activities in the pharmaceutical industry. venkatasailifesciences.comsynzeal.comsynthinkchemicals.com These activities include method validation, stability studies, and the identification of unknown impurities. synzeal.com Furthermore, reference standards for impurities like this compound are used in the submission of Abbreviated New Drug Applications (ANDAs) to regulatory bodies like the FDA. synthinkchemicals.com

Assay Methods: Developing robust and validated assay methods is paramount for the routine quality control of pharmaceutical products. nih.gov For steroids, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard and efficient analytical techniques. nih.goviastate.edumdpi.com

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying components in a mixture. A validated HPLC method can be routinely used for the quality control of bulk drug manufacturing. nih.gov The development of such a method involves achieving good separation of the main compound from its impurities on a suitable column, such as a C18 column. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a reference method for comprehensive steroid profiling, particularly for separating isomeric compounds. mdpi.com This technique separates chemical compounds in a gaseous medium based on their molecular interactions and then ionizes them to detect fragments based on their mass-to-charge ratio. iastate.edu For steroid analysis, sample preparation often involves derivatization to improve volatility and chromatographic performance. mdpi.com

The table below outlines common analytical techniques used for steroid analysis, for which a this compound reference standard would be essential.

| Analytical Technique | Principle | Application in Steroid Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Quantification of API, impurity profiling, stability studies. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Comprehensive steroid profiling, identification of isomers, detection of metabolites. iastate.edumdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation followed by two stages of mass analysis for high specificity and sensitivity. | Trace level quantification, analysis of complex biological matrices. nih.govresearchgate.net |

The ability to detect and quantify impurities at very low concentrations is crucial, as even trace amounts can have potential physiological effects. Advanced analytical techniques are employed to achieve the necessary low detection limits for steroid analysis.

Modern analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF MS) offer superior separation and sensitivity. researchgate.netrsc.org LC-MS/MS, for instance, requires small sample volumes and provides improved specificity and short analysis times, making it a gold standard for measuring individual steroids. researchgate.net For anti-doping applications, analytical methods must be capable of detecting synthetic steroids at concentrations below 10 ng/mL. researchgate.net On-line coupled liquid chromatography-gas chromatography (LC-GC) with a mass spectrometer detector has achieved detection limits between 0.5 and 3.4 ng/mL for various steroids in SCAN mode. researchgate.net

The development of methods for analyzing steroids in complex matrices like wastewater has also pushed the boundaries of detection. An automated solid-phase extraction (SPE) followed by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) method for 27 steroids demonstrated the ability to achieve low limits of quantification. mdpi.com Similarly, a method using a hydrophobic deep eutectic (HDE) solvent for microextraction achieved limits of detection and quantification below 0.40/1.35 µg L⁻¹ for certain steroids in water and urine samples. mdpi.com

The following table summarizes detection limits achieved for various steroids using advanced analytical methods, illustrating the sensitivity required for trace analysis.

| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) |

| On-line LC-GC-MS | Steroids in urine | 0.5 - 3.4 ng/mL (LOD) researchgate.net |

| HDE-SBME-HPLC-DAD | Steroids in water and urine | < 0.40 µg L⁻¹ (LOD) / < 1.35 µg L⁻¹ (LOQ) mdpi.com |

| GCxGC-TOF MS | Steroids in urine | ≤50 nM (LOD) rsc.org |

Green Analytical Chemistry Principles in Steroid Research

Green Analytical Chemistry (GAC) is an approach that aims to make analytical procedures safer for operators and more environmentally friendly. youtube.comnih.gov This involves minimizing the use of hazardous substances, reducing waste and energy consumption, and aligning analytical processes with sustainability goals. nih.govmdpi.com

Solvents often constitute the bulk of the waste generated in pharmaceutical analysis. ubc.cayork.ac.uk Therefore, selecting greener, more sustainable solvents is a primary goal of GAC.

Sustainable Solvent Selection: Efforts are being made to replace traditional hazardous solvents like methanol and acetonitrile with more environmentally benign alternatives such as ethanol (B145695), water, or bio-based solvents. nih.govnih.gov Several pharmaceutical companies and academic groups have developed solvent selection guides to aid chemists in choosing more sustainable options. ubc.cayork.ac.ukchromatographyonline.com These guides rank solvents based on a combination of safety, health, and environmental (SHE) criteria, as well as physical properties. york.ac.uk The CHEM21 project, for example, developed a unified solvent selection guide that assesses solvents based on GHS (Global Harmonised System) and European regulations, and for the first time, allows bio-derived solvents to be evaluated alongside petroleum-based ones. york.ac.uk

The table below provides a comparison of traditional solvents with greener alternatives used in analytical chemistry.

| Solvent Category | Traditional Solvents | Greener Alternatives | Rationale for "Greener" Classification |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, derived from renewable resources (in some cases). ubc.cachromatographyonline.com |

| Polar Protic | Methanol, Isopropanol | Ethanol, Water | Lower toxicity, biodegradability, readily available. nih.gov |

| Non-Polar | Hexane, Toluene | Heptane, Cyclopentyl methyl ether (CPME) | Reduced neurotoxicity and environmental persistence compared to hexane. |

| Novel Solvents | Dichloromethane (DCM) | Supercritical CO₂, Ionic Liquids, Deep Eutectic Solvents (DES) | Non-toxic, non-flammable (scCO₂); tunable properties and low volatility (ILs, DES). mdpi.com |

Waste Minimization: A key principle of GAC is the reduction of waste. youtube.com This can be achieved through the miniaturization of analytical equipment and the development of new sample preparation techniques that use smaller volumes of solvents. nih.gov Microextraction techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are prime examples. nih.gov These methods reduce the amount of solvent needed for extraction from milliliters to microliters, significantly decreasing waste generation. mdpi.com

Reducing the energy consumption of analytical laboratories is another important aspect of Green Analytical Chemistry. youtube.commdpi.com This can be accomplished by designing more efficient analytical methods and utilizing modern instrumentation.

Strategies for improving energy efficiency include:

Faster Analysis: The use of Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) systems can significantly shorten analysis times compared to traditional HPLC. nih.govmdpi.com Shorter run times lead to lower energy consumption per sample.

Miniaturization and Automation: Miniaturized and portable devices not only reduce solvent and sample consumption but also typically have lower power requirements. mdpi.com Automated systems, such as robotic workstations for sample preparation, can optimize workflows, leading to more efficient use of energy and resources. mdpi.com

Alternative Energy Sources: Techniques like microwave-assisted and ultrasound-assisted extractions can accelerate sample preparation processes, reducing the time and energy needed compared to conventional heating methods. mdpi.com

Real-Time Analysis: Implementing real-time or on-site analysis can eliminate the need for sample transportation to a centralized lab, which saves energy and resources. youtube.com Electrochemical methods are particularly well-suited for this, offering rapid response times with minimal energy input. mdpi.com

By adopting these green principles, the analytical research of steroids, including this compound, can be conducted in a more sustainable and environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Dihydro Desoxymetasone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation or acid-mediated cyclization of precursor steroids. For example, analogous dihydro derivatives (e.g., 1,2-dihydroquinolines) are synthesized using sulfur or iodine catalysts under reflux conditions (100–155°C) in polar solvents like DMF . Yield optimization requires precise control of temperature, catalyst loading, and reaction time. A comparative analysis of methods is shown below:

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | EtOH | 80 | 65–75 | |

| Acid Cyclization | H₂SO₄ | DCM | 25 (rt) | 50–60 |

- Key Considerations : Post-synthesis purification via column chromatography or recrystallization is critical to isolate enantiomerically pure forms .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For instance, HRMS analysis of similar dihydro compounds (e.g., 1,2-dihydrofullerene) provides exact mass data (e.g., 722.016 g/mol) to validate stoichiometry . Infrared (IR) spectroscopy identifies functional groups like hydroxyl or carbonyl moieties, while X-ray crystallography resolves stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or dosage regimes. A systematic review using the PICO framework (Population, Intervention, Comparison, Outcome) can isolate confounding variables . For example:

- Population : Human keratinocytes vs. murine models.

- Intervention : Dose ranges (1–100 µM) and exposure times (24–72 hrs).

- Comparison : Placebo vs. active controls (e.g., dexamethasone).

- Outcome : Anti-inflammatory efficacy (e.g., IL-6 suppression).

Q. What strategies optimize the stability of this compound in aqueous formulations for in vitro assays?

- Methodological Answer : Stability studies should assess pH sensitivity, photodegradation, and oxidative susceptibility. For example:

- pH Stability : Conduct accelerated stability testing at pH 3–9 (37°C, 14 days) with HPLC monitoring .

- Photostability : Expose samples to UV-Vis light (300–800 nm) and quantify degradation via LC-MS .

- Antioxidant Additives : Co-solvents (e.g., PEG-400) or chelating agents (e.g., EDTA) mitigate metal-catalyzed oxidation .

Q. How can computational models predict the metabolic pathways of this compound to guide in vivo studies?

- Methodological Answer : Use in silico tools like molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). ADMET predictors (e.g., SwissADME) estimate bioavailability, half-life, and metabolite profiles . Validation requires comparative pharmacokinetic studies in rodent models, with LC-MS/MS quantification of parent compound and metabolites .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments using standardized protocols (e.g., OECD guidelines).

- Step 2 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Step 3 : Use multivariate regression to identify confounding variables (e.g., solvent purity, temperature fluctuations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.